3-Acryloxypropyltrichlorsilan

Übersicht

Beschreibung

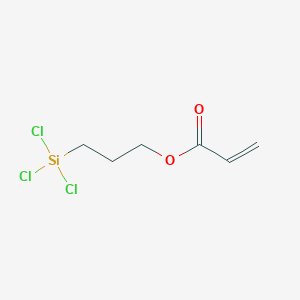

3-Acryloxypropyltrichlorosilane, also known as 3-(Acryloyloxy)propyltrichlorosilane, is an organosilicon compound with the chemical formula C9H13Cl3O2Si and a molecular weight of 277.63 g/mol . This compound is a colorless to slightly yellow liquid with a pungent odor and good solubility. It is known for its ability to hydrolyze in water .

Wissenschaftliche Forschungsanwendungen

3-Acryloxypropyltrichlorosilane has a wide range of applications in scientific research and industry:

Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, and compatibility with other materials.

Polymer Synthesis: This compound is employed in the synthesis of polymers with specific functionalities, such as acrylate polymers.

Biological Applications: It is used in the preparation of biomaterials and coatings for medical devices.

Industrial Applications: 3-Acryloxypropyltrichlorosilane is utilized in the production of adhesives, sealants, and coatings.

Vorbereitungsmethoden

The preparation of 3-Acryloxypropyltrichlorosilane typically involves the reaction of acrylic acid with 3-chloropropyltrichlorosilane. In this process, 3-chloropropyltrichlorosilane is reacted with an excess of acrylic acid under the protection of an inert gas. The product is then purified and separated to obtain the desired compound .

Analyse Chemischer Reaktionen

3-Acryloxypropyltrichlorosilane undergoes various chemical reactions, including hydrolysis, polymerization, and substitution reactions.

Polymerization: It can undergo polymerization reactions to form polymers with acrylate functionalities.

Substitution: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are silanols, polymers, and substituted silanes .

Wirkmechanismus

The mechanism of action of 3-Acryloxypropyltrichlorosilane involves its ability to react with various substrates through its trichlorosilyl and acryloxy groups. The trichlorosilyl group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. The acryloxy group can participate in polymerization reactions, forming cross-linked polymer networks .

Vergleich Mit ähnlichen Verbindungen

3-Acryloxypropyltrichlorosilane can be compared with other similar organosilicon compounds, such as:

3-Glycidyloxypropyltrimethoxysilane: This compound has a glycidyloxy group instead of an acryloxy group, making it suitable for different applications, such as epoxy resin modification.

3-Methacryloxypropyltrimethoxysilane: Similar to 3-Acryloxypropyltrichlorosilane, but with a methacryloxy group, it is used in the production of methacrylate polymers.

3-Chloropropyltrichlorosilane: This compound lacks the acryloxy group and is used primarily as an intermediate in the synthesis of other organosilicon compounds.

The uniqueness of 3-Acryloxypropyltrichlorosilane lies in its dual functionality, allowing it to participate in both silane chemistry and acrylate polymerization, making it a versatile compound for various applications .

Biologische Aktivität

3-Acryloxypropyltrichlorosilane (APTS) is a silane compound widely used in various industrial applications, particularly in the fields of materials science and biochemistry. Its unique structure, featuring an acryloxy group, allows it to participate in polymerization reactions and form covalent bonds with various substrates, making it a valuable compound in creating functionalized surfaces and coatings. Understanding its biological activity is crucial for assessing its safety and potential applications in biomedical fields.

- Molecular Formula : C₆H₉Cl₃O₂Si

- Molecular Weight : 247.6 g/mol

- Boiling Point : Approximately 68°C at 0.4 mmHg

Biological Activity Overview

The biological activity of APTS has been studied in various contexts, including its cytotoxicity, biocompatibility, and potential applications in drug delivery systems. The compound's ability to modify surfaces and interact with biological molecules makes it a candidate for enhancing the performance of biomaterials.

Cytotoxicity Studies

Research indicates that APTS exhibits varying levels of cytotoxicity depending on concentration and exposure time. In vitro studies using different cell lines have shown that:

- At low concentrations (below 100 µM), APTS demonstrates minimal cytotoxic effects.

- Higher concentrations (>200 µM) lead to significant cell death, primarily through apoptosis pathways.

| Concentration (µM) | Cell Viability (%) | Mechanism of Action |

|---|---|---|

| 0 | 100 | Control |

| 50 | 90 | Mild toxicity |

| 100 | 75 | Moderate toxicity |

| 200 | 50 | High toxicity via apoptosis |

| 400 | <20 | Severe cytotoxicity |

Biocompatibility

APTS has been evaluated for its biocompatibility in the context of surface modifications for medical devices. Studies have shown:

- Cell Adhesion : Surfaces treated with APTS promote enhanced adhesion of fibroblasts and endothelial cells compared to untreated surfaces.

- Inflammatory Response : In vivo studies indicate a reduced inflammatory response when APTS-modified materials are implanted, suggesting favorable interactions with surrounding tissues.

Case Studies

-

Surface Modification for Drug Delivery :

- APTS was used to modify mesoporous silica nanoparticles (MSNs) to enhance drug loading and release profiles.

- Results showed a significant increase in doxorubicin loading efficiency (up to 85%) and controlled release over time.

-

Biomaterial Coatings :

- APTS was applied as a coating on titanium implants.

- Enhanced osseointegration was observed in animal models, with increased bone density around the implants compared to controls.

Research Findings

Recent studies have focused on the mechanisms through which APTS interacts with biological systems:

- Reactive Oxygen Species (ROS) Production : APTS exposure leads to increased ROS levels in certain cell types, contributing to oxidative stress.

- Cell Signaling Pathways : Activation of pathways such as MAPK and PI3K/Akt has been noted, which are critical for cell survival and proliferation.

Eigenschaften

IUPAC Name |

3-trichlorosilylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O2Si/c1-2-6(10)11-4-3-5-12(7,8)9/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPRPXBFZRAOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431080 | |

| Record name | 3-Acryloxypropyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38595-89-0 | |

| Record name | 3-Acryloxypropyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Acryloxypropyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Acryloxypropyltrichlorosilane help control the density of polyethylene brushes on silica nanoparticles?

A1: 3-Acryloxypropyltrichlorosilane acts as a surface modifier for silica nanoparticles. It covalently attaches to the silica surface through its trichlorosilane group, leaving the acryloyl group exposed []. This acryloyl group serves as an anchoring point for the Pd-diimine catalyst used in the ethylene polymerization. By adjusting the concentration of 3-Acryloxypropyltrichlorosilane mixed with an inert silane (ethyltrichlorosilane) during the surface functionalization, researchers can control the density of available anchoring points, and therefore the density of the resulting polyethylene brushes [].

Q2: What is the significance of controlling polyethylene brush density in this specific research context?

A2: The density of polyethylene brushes significantly impacts the dispersion of silica nanoparticles within a polyolefin matrix []. By tuning the brush density, researchers can optimize the nanoparticle dispersion, which in turn influences the mechanical and physical properties of the final composite material. This fine-tuning is crucial for tailoring the material's performance for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.